5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine

Lipophilicity ADME LogP

Fragment-based kinase drug discovery demands scaffolds with validated hinge-binding and low aggregation risk to avoid false positives at screening concentrations. - LogP 0.39 (Δ1.22 vs. N-methyl isomer) ensures minimal non-specific hydrophobic aggregation in fragment screens at 200-500 μM. - Single HBD (2-aminopyridine) enables unambiguous assignment of binding interactions to the hinge-recognition motif. - Delivered at ≥96% purity for direct library synthesis via amide coupling, reductive amination, or Buchwald-Hartwig arylation.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1249322-37-9
Cat. No. B1429413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine
CAS1249322-37-9
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2=CN=C(C=C2)N
InChIInChI=1S/C11H17N3O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13)
InChIKeyNHZNJVWXJZXSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine (CAS 1249322-37-9): Chemical Identity, Physicochemical Profile, and Supplier Landscape for Procurement Evaluation


5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine (CAS 1249322-37-9) is a heterocyclic small molecule (C₁₁H₁₇N₃O, MW 207.28 g/mol) comprising a 2-aminopyridine core ether-linked at the 5-position to an N-methylpiperidine ring . The compound exhibits a calculated LogP of 0.39, one hydrogen bond donor (HBD count = 1), four hydrogen bond acceptors (HBA count = 4), and a fraction of sp³-hybridized carbons (Fsp³) of 0.545 . Commercial availability is documented from multiple suppliers, with reported purity specifications of 96% (Fluorochem) and 96% (Leyan) , placing it as a research-grade chemical building block within the broader 2-aminopyridine ether class.

Why Generic Substitution of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine (CAS 1249322-37-9) with In-Class Analogs Fails for Rigorous Research Applications


In-class 2-aminopyridine ethers cannot be interchanged with CAS 1249322-37-9 without measurable alteration of key physicochemical and pharmacological determinants. Removal of the N-methyl group (producing 5-(piperidin-4-yloxy)pyridin-2-amine, CAS 1536817-08-9) introduces a second hydrogen bond donor at the piperidine nitrogen, altering the molecule's hydrogen-bonding capacity from 1 HBD to 2 HBD and modifying its interaction with kinase hinge regions . Relocation of the amino group from the 2-position to a methylamino group at the 6-position (CAS 790671-23-7) increases LogP from 0.39 to 1.607—a 3.1-fold increase in calculated lipophilicity that would shift ADME properties, solubility, and off-target binding propensity . Replacement of the pyridine ring with a benzene core (CAS 902454-26-6) further elevates LogP to 2.51, producing a 5.4-fold lipophilicity divergence from the target compound and eliminating the pyridyl nitrogen critical for hinge-binding in kinase targets . Even ring-size contraction to a pyrrolidine analog (CAS 1934592-50-3) alters the spatial orientation of the basic nitrogen, affecting pKa and conformational pre-organization. These quantitative divergences demonstrate that generic substitution without verifying exact CAS identity introduces uncontrolled variables in biological assay reproducibility, SAR continuity, and IP integrity .

Product-Specific Quantitative Differentiation Evidence for 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine (CAS 1249322-37-9) vs. Its Closest Structural Analogs


Lipophilicity Differentiation: LogP 0.39 vs. N-Methyl-6-[(1-methyl-4-piperidinyl)oxy]-2-pyridinamine (LogP 1.607, CAS 790671-23-7)

The target compound exhibits a calculated LogP of 0.39 (Fluorochem), placing it in a moderately hydrophilic range. In contrast, the closest commercially available positional isomer, N-Methyl-6-[(1-methyl-4-piperidinyl)oxy]-2-pyridinamine (CAS 790671-23-7), has a LogP of 1.607 . This represents a 1.217 log-unit difference, meaning the comparator is approximately 16.5 times more lipophilic by calculated partition coefficient (ΔLogP = 1.217 → ~16.5× higher octanol/water partitioning). The lower LogP of the target compound predicts superior aqueous solubility, reduced plasma protein binding, and lower susceptibility to oxidative metabolism by CYP450 isoforms, all of which are critical for reproducible biochemical assay behavior [1].

Lipophilicity ADME LogP Drug-likeness Solubility

Hydrogen Bond Donor Count: Single HBD (1) vs. Des-Methyl Analog 5-(Piperidin-4-yloxy)pyridin-2-amine (2 HBD, CAS 1536817-08-9)

The target compound possesses exactly one hydrogen bond donor (HBD = 1)—the 2-amino group on the pyridine ring—as reported by Fluorochem . Its direct des-methyl analog, 5-(piperidin-4-yloxy)pyridin-2-amine (CAS 1536817-08-9), contains a secondary amine on the piperidine ring, yielding an HBD count of 2 . This additional HBD on the piperidine nitrogen can engage in competing hydrogen-bond interactions that may alter the binding mode of the 2-aminopyridine hinge-binding pharmacophore. In 2-aminopyridine kinase inhibitors, the conserved binding mode involves the 2-NH₂ group and the pyridine ring nitrogen forming a bidentate hydrogen-bond donor–acceptor pair with the kinase hinge region; additional HBDs elsewhere in the molecule can introduce polypharmacology or shift selectivity profiles [1].

Hydrogen bonding Kinase hinge binding Selectivity Pharmacophore

Fraction sp³ (Fsp³) as a Developability Metric: Fsp³ 0.545 vs. Industry-Standard Thresholds for Fragment and Lead Optimization Libraries

The target compound exhibits an Fsp³ value of 0.545, as reported by Fluorochem . This metric indicates that 54.5% of carbon atoms in the molecule are sp³-hybridized, conferring significant three-dimensional character. This value exceeds the commonly cited threshold of Fsp³ > 0.40 for progression from flat aromatic leads [1] and falls within the range associated with reduced attrition in clinical development (Fsp³ > 0.45 correlated with improved solubility, lower melting point, and enhanced target selectivity in analyses of pharmaceutical pipelines) [2]. The benzene-based analog 4-[(1-methylpiperidin-4-yl)oxy]aniline (CAS 902454-26-6), lacking the pyridine heteroatom, has an Fsp³ of approximately 0.46 (calculated from C₁₃H₂₀N₂O; 6 sp³ carbons out of 13 total), representing a ~16% relative reduction in 3D character compared to the target compound.

Fsp3 3D character Fragment-based drug discovery Developability Molecular complexity

Vendor Purity Specification: 96% Assayed Purity with Full Analytical Characterization vs. Uncharacterized or Lower-Purity Alternatives

The target compound is available at a vendor-certified purity of 96% from Fluorochem (Product Code F736785) and 96% from Leyan (Catalog No. 1412149) , with Fluorochem providing full analytical characterization including IUPAC name, canonical SMILES, InChI, InChI Key, MDL number (MFCD14617161), and computed physicochemical properties . In contrast, the des-methyl analog 5-(piperidin-4-yloxy)pyridin-2-amine (CAS 1536817-08-9) is listed by multiple vendors without documented purity specifications or comprehensive analytical characterization sheets . The N-methyl positional isomer (CAS 790671-23-7) lacks a defined MDL number in public databases, indicating limited quality control infrastructure for this comparator .

Purity Quality control Reproducibility Procurement Analytical characterization

Positional Substitution and Heterocycle Identity: 5-(1-Methylpiperidin-4-yloxy)pyridin-2-amine vs. 4-[(1-Methylpiperidin-4-yl)oxy]aniline (CAS 902454-26-6) — LogP Divergence and Kinase Hinge-Binding Competence

The target compound features a pyridine ring with the 2-amino substituent positioned for kinase hinge binding, and the ether linkage at the 5-position, a substitution pattern documented in potent and selective 2-aminopyridine kinase inhibitors including CHK2 inhibitors [1] and ALK2 inhibitors . Its nearest non-pyridine analog, 4-[(1-methylpiperidin-4-yl)oxy]aniline (CAS 902454-26-6), replaces the pyridine with a benzene ring, eliminating the pyridyl nitrogen essential for hinge-region hydrogen bonding. Additionally, the LogP of the benzene analog is 2.51, which is 2.12 log units higher (131-fold greater lipophilicity) than the target compound's LogP of 0.39 . This dramatic divergence arises from the replacement of the hydrophilic pyridine nitrogen (HBA contribution) with a hydrophobic aryl CH group.

Pyridine vs. benzene Hinge binding Kinase inhibitor scaffold LogP Heterocycle advantage

Optimal Research and Procurement Application Scenarios for 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine (CAS 1249322-37-9) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Prioritizing the Compound for Its Fsp³ of 0.545 and LogP of 0.39

In fragment library construction for kinase-targeted FBDD campaigns, the target compound's Fsp³ of 0.545 exceeds the recommended threshold of 0.40 for 3D fragment space and its LogP of 0.39 places it within the optimal range (LogP 0–3) for fragment screening against soluble protein targets [1]. Procurement of this specific CAS number, rather than the more lipophilic N-methyl positional isomer (LogP 1.607), reduces the risk of non-specific hydrophobic aggregation artifacts at screening concentrations of 200–500 μM typical of fragment screens [2]. The single HBD ensures that any binding interactions detected arise predominantly from the 2-aminopyridine hinge-recognition motif, simplifying hit validation and SAR expansion [3].

Kinase Inhibitor Scaffold Elaboration: Using the 5-Substituted 2-Aminopyridine Core as a Validated Hinge-Binding Template for ALK, CHK2, or PIM Kinase Programs

The 5-ether-substituted 2-aminopyridine scaffold is a validated kinase hinge-binding motif, as demonstrated by potent inhibitors of CHK2 , ALK1–6 (K02288, ALK2 IC₅₀ = 1.1 nM) [1], and PIM kinases [2]. The target compound provides an unelaborated form of this scaffold with a solubilizing N-methylpiperidine ether at the 5-position—the optimal vector for extending into solvent-exposed regions while preserving hinge engagement . Researchers can functionalize the free 2-amino group via amide coupling, reductive amination, or Buchwald–Hartwig arylation to rapidly generate focused kinase inhibitor libraries with a conserved hinge-binding pharmacophore [3]. The documented vendor purity of 96% enables direct use in parallel synthesis without pre-purification .

Physicochemical Property Benchmarking and Computational Modeling: Leveraging Vendor-Reported LogP, HBD/HBA, and Fsp³ for in Silico Screening Cascades

The comprehensive vendor-reported physicochemical profile (LogP 0.39, HBD 1, HBA 4, Fsp³ 0.545, MW 207.28) makes this compound an ideal reference standard for calibrating in silico ADME prediction models within the 2-aminopyridine ether chemical space. Computational chemists can use these experimentally relevant calculated values as anchor points for QSPR model training, comparing predictions for virtual analogs against the measured behavior of this well-characterized physical sample [1]. The significant property divergence from close analogs—ΔLogP of 1.22 relative to the N-methyl isomer and ΔLogP of 2.12 relative to the benzene analog—provides a quantitative training set for benchmarking the sensitivity of LogP prediction algorithms to subtle structural modifications [2].

Chemical Biology Tool Compound Synthesis: Generating Biotinylated or Fluorescent Probes via the Free 2-Amino Group with Controlled Physicochemical Properties

The single reactive 2-amino group on the target compound serves as a well-defined conjugation handle for attaching biotin, fluorophores, or photoaffinity labels, while the N-methylpiperidine ether provides aqueous solubility without introducing additional reactive nucleophiles . In contrast, the des-methyl analog (CAS 1536817-08-9) possesses two nucleophilic amines (2-NH₂ and piperidine NH), requiring orthogonal protection strategies that increase synthetic complexity and reduce overall yield [1]. The target compound's LogP of 0.39 ensures that the resulting probe conjugates remain within a drug-like lipophilicity range even after linker and tag attachment, facilitating cellular permeability and reducing non-specific membrane binding in chemical proteomics workflows [2].

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